Cas no 1202-88-6 (4-phenylazepan-4-ol hydrochloride)
4-phenylazepan-4-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1H-Azepin-4-ol, hexahydro-4-phenyl-, hydrochloride (1:1)
- 4-phenylazepan-4-ol hydrochloride
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- Inchi: 1S/C12H17NO.ClH/c14-12(7-4-9-13-10-8-12)11-5-2-1-3-6-11;/h1-3,5-6,13-14H,4,7-10H2;1H
- InChI Key: YCFHDJKKHXLUNJ-UHFFFAOYSA-N
- SMILES: N1CCCC(C2=CC=CC=C2)(O)CC1.[H]Cl
4-phenylazepan-4-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15450-2-100MG |
4-phenylazepan-4-ol hydrochloride |
1202-88-6 | 95% | 100MG |
¥ 957.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15450-2-250MG |
4-phenylazepan-4-ol hydrochloride |
1202-88-6 | 95% | 250MG |
¥ 1,531.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15450-2-500MG |
4-phenylazepan-4-ol hydrochloride |
1202-88-6 | 95% | 500MG |
¥ 2,554.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15450-2-1G |
4-phenylazepan-4-ol hydrochloride |
1202-88-6 | 95% | 1g |
¥ 3,828.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15450-2-5G |
4-phenylazepan-4-ol hydrochloride |
1202-88-6 | 95% | 5g |
¥ 11,484.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15450-2-10G |
4-phenylazepan-4-ol hydrochloride |
1202-88-6 | 95% | 10g |
¥ 19,140.00 | 2023-03-30 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01023334-1g |
4-Phenylazepan-4-ol hydrochloride |
1202-88-6 | 98% | 1g |
¥5285.0 | 2023-04-05 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB000722456-1g |
4-phenylazepan-4-ol hydrochloride |
1202-88-6 | 95+% | 1g |
¥8552.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB000722456-5g |
4-phenylazepan-4-ol hydrochloride |
1202-88-6 | 95+% | 5g |
¥22876.00 | 2023-09-15 | |
| Enamine | EN300-187879-0.05g |
4-phenylazepan-4-ol hydrochloride |
1202-88-6 | 95% | 0.05g |
$178.0 | 2023-09-18 |
4-phenylazepan-4-ol hydrochloride Suppliers
4-phenylazepan-4-ol hydrochloride Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 4-phenylazepan-4-ol hydrochloride
Introduction to 4-phenylazepan-4-ol hydrochloride (CAS No. 1202-88-6)
4-phenylazepan-4-ol hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1202-88-6, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the azepane class of heterocyclic structures, characterized by a seven-membered aromatic ring system fused with an azacycloalkane moiety. The presence of a phenyl group at the 4-position and the hydrochloride salt form enhances its solubility and pharmacological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 4-phenylazepan-4-ol hydrochloride imparts unique chemical and biological properties that have garnered interest from researchers in medicinal chemistry. The azepane ring system is known for its stability and ability to mimic the conformational flexibility of certain biological targets, such as enzymes and receptors. The phenyl substituent further contributes to hydrophobic interactions, influencing binding affinity and metabolic stability. These features make it a promising scaffold for developing novel therapeutic agents.
In recent years, there has been growing attention on 4-phenylazepan-4-ol hydrochloride due to its potential applications in treating neurological disorders. Studies have demonstrated that azepane derivatives exhibit properties similar to benzodiazepines but with reduced side effects, such as dependence and sedation. The hydrochloride salt form enhances the compound's pharmacokinetic profile, facilitating better absorption and distribution in vivo.
One of the most compelling aspects of 4-phenylazepan-4-ol hydrochloride is its role as a precursor in synthesizing more complex molecules with targeted pharmacological effects. Researchers have leveraged its structural framework to develop compounds with potential applications in anxiety management, sleep disorders, and even as adjuncts in pain management regimens. The compound's ability to modulate neurotransmitter activity without causing excessive sedation makes it an attractive candidate for further investigation.
The synthesis of 4-phenylazepan-4-ol hydrochloride involves multi-step organic reactions, typically starting from commercially available precursors such as phenylacetic acid derivatives. The process often includes cyclization steps to form the azepane ring, followed by functional group modifications to introduce the hydroxyl group at the 4-position. The final step involves converting the free base into its hydrochloride salt, which improves solubility and shelf stability.
Recent advancements in computational chemistry have enabled more efficient design and optimization of derivatives based on 4-phenylazepan-4-ol hydrochloride. Molecular modeling studies have identified key structural features that enhance binding affinity to specific targets, guiding the development of next-generation compounds with improved efficacy and selectivity. These computational approaches complement traditional synthetic strategies, accelerating the drug discovery pipeline.
The pharmacological profile of 4-phenylazepan-4-ol hydrochloride has been extensively studied in preclinical models. Initial findings suggest that it interacts with GABAergic receptors without significant affinity for other central nervous system receptors, minimizing off-target effects. This selectivity is crucial for developing safer therapeutic agents with fewer side effects compared to existing treatments.
In conclusion, 4-phenylazepan-4-ol hydrochloride (CAS No. 1202-88-6) represents a promising compound in pharmaceutical research due to its unique structural properties and potential therapeutic applications. Its role as a scaffold for developing novel bioactive molecules underscores its importance in medicinal chemistry. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play a significant role in future drug development efforts.
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